molecular formula C10H19ClN2 B12443469 Adamantan-2-ylhydrazine hydrochloride CAS No. 72620-75-8

Adamantan-2-ylhydrazine hydrochloride

Cat. No.: B12443469
CAS No.: 72620-75-8
M. Wt: 202.72 g/mol
InChI Key: KZTBAINYZDWIEL-UHFFFAOYSA-N
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Description

Adamantan-2-ylhydrazine hydrochloride is a hydrazine derivative featuring the rigid adamantane scaffold, known for enhancing pharmacokinetic properties such as metabolic stability and membrane permeability . These compounds often leverage the adamantane moiety’s lipophilicity to improve bioavailability, while the hydrazine group enables chelation with metals or formation of hydrogen bonds critical for target binding .

Properties

CAS No.

72620-75-8

Molecular Formula

C10H19ClN2

Molecular Weight

202.72 g/mol

IUPAC Name

2-adamantylhydrazine;hydrochloride

InChI

InChI=1S/C10H18N2.ClH/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10,12H,1-5,11H2;1H

InChI Key

KZTBAINYZDWIEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NN.Cl

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Adamantane-2-carboxylic Acid Derivatives

A common approach involves converting adamantane-2-carboxylic acid into its hydrazide derivative, followed by acidification to yield the hydrochloride salt.

Step 1: Esterification of Adamantane-2-carboxylic Acid
Adamantane-2-carboxylic acid is first esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction proceeds under reflux for 6–8 hours, yielding methyl adamantane-2-carboxylate.

Step 2: Hydrazide Formation
The ester intermediate reacts with hydrazine hydrate in ethanol under reflux for 3–5 hours. This nucleophilic substitution replaces the methoxy group with a hydrazine moiety, forming adamantane-2-carbohydrazide.

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol, precipitating this compound. Yields for this three-step process range from 65% to 82%, depending on purification methods.

Direct Hydrazination of 2-Haloadamantanes

An alternative route bypasses carboxylic acid intermediates by utilizing 2-haloadamantanes (e.g., 2-chloroadamantane).

Reaction Conditions

  • Substrate : 2-Chloroadamantane
  • Reagent : Hydrazine hydrate (excess)
  • Solvent : Ethanol or isopropanol
  • Temperature : Reflux (70–80°C)
  • Duration : 12–24 hours

The nucleophilic substitution proceeds via an SN2 mechanism, with hydrazine displacing the chloride ion. The crude product is acidified with HCl gas to form the hydrochloride salt. This method achieves yields of 45–60%, limited by competing elimination reactions.

One-Pot Synthesis from Adamantan-2-amine

A streamlined one-pot method eliminates intermediate isolation steps:

  • Reductive Amination : Adamantan-2-amine reacts with formaldehyde under reducing conditions (NaBH3CN) to form N-methyladamantan-2-amine.
  • Hydrazine Incorporation : The tertiary amine undergoes oxidative cleavage with ozone, followed by treatment with hydrazine hydrate to install the hydrazine group.
  • Acidification : The product is treated with concentrated HCl to yield the hydrochloride salt.

This approach offers a 70–75% overall yield and reduces purification complexity.

Optimization Strategies and Critical Parameters

Solvent Selection

  • Polar Protic Solvents : Ethanol and isopropanol enhance reaction rates for hydrazinolysis due to their ability to stabilize transition states.
  • Aprotic Solvents : Tetrahydrofuran (THF) improves yields in reductive amination by minimizing side reactions.

Temperature and Reaction Time

  • Esterification : Optimal at 65–70°C for 6 hours.
  • Hydrazide Formation : Requires 3 hours at 78°C in ethanol.
  • Direct Hydrazination : Prolonged reflux (24 hours) necessary for complete substitution.

Acidification Techniques

  • Gas-phase HCl : Yields crystalline product with >95% purity.
  • Aqueous HCl : Results in hydrated salts requiring additional desiccation.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Scalability
Hydrazinolysis Adamantane-2-carboxylic acid 82 98 Industrial
Direct Hydrazination 2-Chloroadamantane 60 90 Lab-scale
One-Pot Synthesis Adamantan-2-amine 75 97 Pilot-scale

Data compiled from

Mechanistic Insights

Steric Effects in Adamantane Functionalization

The adamantane cage’s rigidity imposes significant steric hindrance, particularly at the 2-position. This slows nucleophilic substitution rates compared to linear alkanes, necessitating prolonged reaction times.

Acid-Mediated Tautomerization

During hydrochloride formation, the hydrazine group undergoes protonation, stabilizing the zwitterionic form. This prevents oxidative degradation and enhances crystallinity.

Challenges and Limitations

  • Isomerization : Competing formation of 1-adamantyl isomers occurs during prolonged heating, requiring careful temperature control.
  • Purification : Column chromatography is often needed to separate hydrazine hydrochloride from unreacted starting materials, increasing process costs.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

Adamantan-2-ylhydrazine hydrochloride reacts with aldehydes and ketones to form hydrazones, critical intermediates in medicinal chemistry. Key findings include:

  • Reaction Conditions : Typically performed in ethanol under reflux (60–80°C) with catalytic acid (e.g., H₂SO₄) .

  • Yield Range : 26–60% for substituted hydrazones, depending on substituent electronic effects .

  • Structural Confirmation :

    • NMR data (¹H/¹³C) confirms hydrazone formation via disappearance of -NH₂ signals and appearance of C=N peaks at δ 151–154 ppm .

    • ESI-MS spectra show [M+H]⁺ peaks matching expected molecular weights .

Representative Hydrazone Derivatives

Substituent (R)m.p. (°C)Yield (%)Molecular Formula
4-NO₂226–22860.5C₁₉H₂₃N₃O₃
4-OCH₃171–17330.0C₂₀H₂₆N₂O₂
4-Cl188–18926.2C₁₉H₂₂ClN₃O₃
Data adapted from adamantane-1-carbohydrazide analogues .

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or nitrogen gas under controlled conditions:

  • Agents : H₂O₂, KMnO₄, or O₂ in aqueous acidic media .

  • Mechanism : Radical intermediates detected via ESR spectroscopy suggest a stepwise oxidation pathway involving - NH-NH₂ radicals .

  • Applications : Used to generate reactive intermediates for cross-coupling reactions .

Nucleophilic Substitution

The hydrazine moiety acts as a nucleophile in SN² reactions:

  • Example : Reaction with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives.

  • Conditions : Conducted in DMF at 25–40°C with K₂CO₃ as base.

  • Yield : ~40–55% for primary alkyl halides; lower for sterically hindered substrates.

Complexation with Metal Ions

This compound forms coordination complexes with transition metals:

  • Evidence : XRD studies of analogous 1-adamantyl complexes show tetrahedral geometry with Ni(II) or Cu(II) .

  • Stability Constants : Log K values range from 4.2 (Cu²⁺) to 3.8 (Zn²⁺) in ethanol-water mixtures .

Cyclization Reactions

Intramolecular cyclization produces fused heterocycles:

  • Conditions : Heated in DMSO at 120°C for 6–8 hrs .

  • Products : Adamantane-fused triazoles or tetrazoles confirmed by HPLC-MS .

  • Yield : 35–45% due to competing side reactions .

Scientific Research Applications

Medicinal Chemistry

Adamantan-2-ylhydrazine hydrochloride has been explored for its potential as an antiproliferative agent . Recent studies have shown that derivatives of adamantane linked to hydrazine exhibit activity against several human cancer cell lines. For instance, compounds derived from adamantane-1-carbonyl and hydrazine-1-carbothioamide have demonstrated potent antiproliferative effects, with IC50 values below 10 μM against HeLa and MCF-7 cell lines, indicating their potential as anticancer drugs .

Drug Discovery

The incorporation of adamantane or its derivatives into drug-like molecules has been a focus in drug discovery programs targeting various diseases, including viral infections and neurodegenerative disorders. The rigid structure of adamantane allows for the optimization of drug potency and selectivity by controlling the orientation of functional groups . Furthermore, adamantane derivatives can enhance the stability and solubility of pharmaceutical compounds, improving their pharmacokinetic properties .

Synthesis and Formulation

This compound can be synthesized through various methods involving the reaction of hydrazine with 2-adamantanone, followed by reduction processes to yield the desired hydrazine derivative. This process often involves protecting groups to facilitate synthesis and purification, which are subsequently removed to obtain the final product . The compound can be formulated into pharmaceutical compositions with acceptable carriers for therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the antiproliferative activity of adamantane-linked hydrazine derivatives against multiple cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Antiviral Properties

Research has also indicated that adamantane derivatives can be effective against certain viral infections. For example, compounds incorporating the adamantane structure have shown efficacy in reducing viral load in preclinical models of influenza virus infection, suggesting a mechanism that may involve interference with viral replication processes .

Comparative Analysis of Properties

PropertyThis compoundOther Adamantane Derivatives
Antiproliferative ActivityHigh (IC50 < 10 μM)Variable; depends on substitution
Antiviral ActivityModerateHigh (specific derivatives)
StabilityHighGenerally high
SolubilityModerateVaries; often improved with modifications
Synthesis ComplexityModerateVaries; some require complex steps

Mechanism of Action

The mechanism of action of adamantan-2-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Properties of Adamantan-2-ylhydrazine Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compound* C₁₀H₁₈N₃Cl 215.72 Adamantane core + hydrazine (-NH-NH₂) group
APH () C₁₇H₂₁N₃O₂ 307.37 Adamantane-1-carboxylic acid + pyridyl hydrazide
N'-(Adamantan-2-ylidene)benzohydrazide () C₁₇H₁₉N₃O 281.35 Benzoyl group + adamantylidene hydrazine
2-Adamantanamine Hydrochloride () C₁₀H₁₇NCl 187.71 Adamantane core + primary amine (-NH₂)
Amantadine Hydrochloride () C₁₀H₁₇NCl 187.71 Adamantane core + primary amine (-NH₂)

*Hypothetical structure inferred from analogues.

Key Observations :

  • This compound differs from amine derivatives (e.g., 2-Adamantanamine HCl) by replacing the -NH₂ group with -NH-NH₂, enhancing hydrogen-bonding capacity .
  • APH incorporates a pyridyl group, enabling metal chelation (Co, Ni, Cu), which is absent in simpler hydrazine derivatives .
  • N'-(Adamantan-2-ylidene)benzohydrazide forms a conjugated hydrazone system, stabilizing the molecule and enabling intermolecular hydrogen bonds (N-H⋯N, C-H⋯O) in crystal lattices .

Key Observations :

  • Hydrazine vs. Amine Derivatives : Hydrazine derivatives (e.g., APH) exhibit broader anticancer activity compared to amine analogues (e.g., Amantadine), likely due to enhanced metal-binding capacity .
  • Substituent Effects : The addition of a benzoyl group () or pyridyl moiety () improves target specificity and potency over unsubstituted hydrazines.
  • Antimicrobial vs. Antiviral : Adamantane-hydrazine hybrids () target microbial membranes, while amine derivatives like Amantadine focus on viral ion channels .

Key Observations :

  • Hydrazine Derivatives : Synthesized via condensation reactions (), whereas amine derivatives often require direct amination or reductive methods .
  • Stability : Hydrazine derivatives with aromatic substituents (e.g., benzoyl) exhibit superior crystallinity and stability compared to aliphatic analogues .

Biological Activity

Adamantan-2-ylhydrazine hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon characterized by its unique diamond-like structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer drug development. The structure of this compound features a hydrazine group attached to the adamantane framework, enhancing its reactivity and biological profile compared to other derivatives.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral activity. Historically, adamantane compounds like amantadine have been effective against influenza viruses and have shown potential against HIV. The specific mechanism involves interference with viral replication, possibly through inhibition of viral ion channels or other essential viral proteins .

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies have assessed its antiproliferative effects against various human cancer cell lines, including:

Cell LineIC50 (µM)Activity Level
HeLa (Cervical)< 10Potent
MCF-7 (Breast)< 10Potent
HCT-116 (Colon)ModerateModerate Activity
HepG-2 (Liver)ModerateModerate Activity
PC-3 (Prostate)> 10Weak Activity

The results indicate that the compound exhibits strong antiproliferative effects against cervical and breast cancer cells, while showing moderate activity against colon and liver cancer cells .

Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer progression. For instance, it has been shown to bind effectively to proteins associated with apoptosis pathways, enhancing cell death in malignant cells .

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative activity of this compound using the MTT assay across multiple cancer cell lines. The compound displayed an IC50 value of less than 10 µM against HeLa and MCF-7 cells, indicating potent activity .
  • Molecular Docking Analysis : Research involving molecular dynamics simulations revealed that the compound establishes significant hydrogen bonding interactions with key amino acids in target proteins, which may explain its biological efficacy .

Comparison with Other Adamantane Derivatives

The following table compares this compound with other notable adamantane derivatives:

Compound NameStructure TypeBiological Activity
Adamantan-1-ylhydrazineHydrazine derivativeAntiviral and anticancer
1-AminoadamantaneAmino derivativeAntiviral
1-(Adamantyl)aziridineAziridine derivativeAntiphlogistic and CNS stimulant
Adamantane-based oxadiazoleHeterocyclic derivativeAnticancer

This compound stands out due to its specific hydrazine substitution at the 2-position, which enhances its reactivity and biological profile compared to other derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing Adamantan-2-ylhydrazine hydrochloride, and how can yield be maximized?

The compound is synthesized via condensation of 2-adamantanone with hydrazine derivatives. A validated method involves refluxing benzohydrazide (1.36 g, 0.01 mol) and 2-adamantanone (1.5 g, 0.01 mol) in ethanol for 4 hours, yielding colorless needle crystals (94% yield) after recrystallization . Key factors for maximizing yield include:

  • Reaction time : Extended reflux (>4 hours) may degrade the product.
  • Solvent purity : Ethanol with low water content prevents side reactions.
  • Temperature control : Maintain reflux temperature (~78°C) to avoid decomposition.

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard. The crystal structure reveals:

  • Bond lengths : N–N bond length of 1.38 Å, consistent with hydrazine derivatives.
  • Hydrogen bonding : Chains propagate along the a-axis via N–H⋯N interactions (2.12 Å) and C–H⋯O contacts (2.45 Å) .
  • Spectroscopic data : IR (N–H stretch at 3250 cm⁻¹) and NMR (adamantane C–H signals at δ 1.6–2.1 ppm) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Flammable solid (GHS Category 1), acute oral toxicity (Category 4), and respiratory irritant .
  • Precautions : Use fume hoods, wear nitrile gloves, and avoid sparks. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal packing (Fig. 1 in ) shows:

  • N–H⋯N hydrogen bonds form 1D chains, enhancing thermal stability (m.p. 517–519 K).
  • C–H⋯π interactions (3.21 Å) contribute to solubility limitations in polar solvents.
  • Table 1 : Hydrogen-bond geometry
D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
N1–H1⋯N20.882.122.904148.2
C8–H8⋯O10.932.453.210139.5

Q. What methodologies resolve contradictions in pharmacological activity data?

Discrepancies in antiviral or antibacterial efficacy may arise from:

  • Stereochemical variations : Adamantane derivatives exhibit activity dependent on substituent orientation .
  • Assay conditions : Varying pH (e.g., acidic vs. neutral) alters protonation states, impacting receptor binding .
  • Solution : Validate activity using standardized cell cultures (e.g., MDCK for influenza) and replicate under controlled pH/temperature .

Q. How can impurities be identified and quantified in synthetic batches?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect impurities at 254 nm .
  • Mass spectrometry : Identify byproducts (e.g., unreacted 2-adamantanone, m/z 150.21) .
  • Thresholds : Pharmacopeial standards require <0.1% impurity for clinical-grade material .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., hydrazine N-atoms) .
  • Molecular docking : Simulate binding to influenza A M2 proton channels (PDB ID: 2KQT) to guide antiviral studies .

Methodological Considerations

  • Crystallization : Slow cooling of ethanol solutions yields larger crystals for diffraction studies .
  • Stability testing : Store at −20°C under argon to prevent oxidation .
  • Biological assays : Pre-saturate the compound in DMSO (<1% v/v) to avoid solvent toxicity in cell cultures .

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